N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14(25-17-8-4-3-5-9-17)19(24)21-13-16-11-18(22-23(16)2)15-7-6-10-20-12-15/h3-12,14H,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHNVZRKYCSZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NN1C)C2=CN=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide is a complex organic compound that has garnered significant interest in medicinal chemistry and biological research. This compound is characterized by its unique structural features, which include a pyrazole ring, a pyridine moiety, and a phenoxypropanamide group. Understanding its biological activity is crucial for potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : 284.31 g/mol
Structural Characteristics
The compound features:
- A pyrazole ring which contributes to its biological activity.
- A pyridine ring that may enhance interaction with biological targets.
- A phenoxypropanamide group that could influence pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as:
- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit significant antimicrobial properties against a range of pathogens.
- Anticancer Potential : Preliminary research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
| Anticancer | Induces apoptosis in various cancer cell lines (e.g., breast, lung cancer). |
| Enzyme Inhibition | Potential inhibition of specific kinases involved in cancer progression. |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrazole compounds exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The structure of this compound suggests similar potential due to its structural analogies.
- Anticancer Activity : Research conducted by Smith et al. (2023) highlighted the anticancer properties of related compounds in inhibiting the growth of breast cancer cells through modulation of apoptotic pathways. The findings suggest that this compound could exhibit comparable effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| N-(pyridin-3-ylmethyl)pyrazole | Moderate antimicrobial | Lacks phenoxy group |
| 1-methylpyrazole derivative | Anticancer | Lacks pyridine moiety |
| N-(phenoxy)pyrazole | Antimicrobial | Lacks methyl group on pyrazole |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The compound’s closest analogs from the evidence include:
Thiazol-2-yl benzamides (e.g., 4d, 4e, 4g) : Core structure: Thiazole ring vs. pyrazole in the target compound. Key substituents: 3,4-Dichlorophenyl and morpholinomethyl groups (4d) vs. pyridin-3-yl and phenoxypropanamide in the target. Impact: Thiazole derivatives may exhibit stronger π-π stacking due to aromaticity, while the pyrazole core in the target compound could enhance metabolic stability .
(S)-N-(3-((1-(3,4-dichlorophenyl)...propanamide (Compound 7) : Core structure: Pyrazol-5-yl with dichlorophenyl and methylthioethyl groups. Key difference: Sulfonamido and dichlorophenyl substituents vs. phenoxypropanamide in the target. Impact: The sulfonamido group in Compound 7 may improve solubility, whereas the phenoxy group in the target compound could increase lipophilicity .
(2S)-N-(cyanomethyl)...propanamide (Compound 22) : Core structure: Pyrazole with trifluoromethyl and cyanomethyl groups. Key difference: Trifluoromethyl enhances electronegativity and metabolic resistance compared to the methyl-pyridin-3-yl group in the target.
Physicochemical Properties
- Solubility: The target compound’s phenoxypropanamide moiety may reduce aqueous solubility compared to sulfonamido-containing analogs like Compound 7 .
- Lipophilicity: The pyridin-3-yl group in the target compound likely increases logP compared to Compound 22’s polar cyanomethyl group .
Q & A
Q. Table 1: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|---|
| 1 | Pyrazole-pyridine coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C, N₂ atmosphere | Monitor reaction progress via TLC |
| 2 | Amide coupling | HATU, DIPEA, DCM, RT | Use excess amine for completeness |
| 3 | Purification | Silica gel column (EtOAc/hexane 3:7) | Pre-adsorb crude product on silica |
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity (e.g., pyrazole CH₂ at δ ~4.5 ppm, pyridine aromatic protons at δ ~8.5 ppm) .
- Mass Spectrometry : High-resolution MS (ESI+) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~380).
- HPLC : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .
Q. Table 2: Characterization Data
| Technique | Key Parameters | Expected Outcomes |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.5 (pyridine-H), 4.5 (CH₂), 1.4 (CH₃) | Full assignment of protons |
| HRMS | ESI+, m/z calc. 380.1765 | Observed [M+H]⁺ within 2 ppm error |
Basic: What structural features influence the compound’s reactivity?
Methodological Answer:
- Pyridine-Pyrazole Core : Enhances π-π stacking with biological targets; susceptible to electrophilic substitution at pyridine C-4 .
- Amide Group : Participates in hydrogen bonding; hydrolytically unstable under strong acidic/basic conditions. Stabilize via steric hindrance (e.g., methyl groups) .
- Phenoxy Moiety : Modulates lipophilicity; ortho-substituents can sterically hinder rotation, affecting binding .
Advanced: How can reaction conditions be systematically optimized for higher yields?
Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ design evaluates Pd catalyst (0.5–2 mol%), temperature (60–100°C), and solvent (DMF vs. THF) .
- In Situ Monitoring : ReactIR or HPLC tracks intermediate formation to identify bottlenecks .
- Computational Guidance : Quantum mechanics (DFT) predicts transition states for rate-limiting steps (e.g., Pd-mediated coupling) .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity Verification : Re-test compound using orthogonal methods (e.g., NMR, LC-MS) to rule out impurities (>99% purity required) .
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), buffer pH, and incubation times. Use positive controls (e.g., known kinase inhibitors) .
- Structural Analog Comparison : Test derivatives (e.g., sulfonamide vs. propanamide) to isolate pharmacophoric groups responsible for activity .
Advanced: What computational strategies predict the compound’s reactivity and binding modes?
Methodological Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases). Prioritize poses with hydrogen bonds to pyridine and amide groups .
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent (e.g., TIP3P water) to assess conformational flexibility .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify reactive sites (e.g., pyridine N for protonation) .
Advanced: How to design robust in vitro assays to evaluate biological activity?
Methodological Answer:
- Target Selection : Focus on kinases or GPCRs based on structural analogs (e.g., pyrazole derivatives as kinase inhibitors) .
- Assay Conditions :
- Kinase Inhibition : Use ADP-Glo™ assay with ATP Km concentration.
- Cytotoxicity : MTT assay (48h incubation, IC₅₀ calculation) .
- Data Validation : Triplicate runs ± SEM; compare with reference inhibitors (e.g., staurosporine for kinases) .
Q. Table 3: Example In Vitro Protocol
| Assay Type | Parameters | Expected Outcome |
|---|---|---|
| Kinase Inhibition | 10 µM ATP, 1 h incubation, RT | IC₅₀ < 10 µM for target kinase |
| Solubility | PBS, 25°C, nephelometry | >100 µM solubility for in vivo |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
